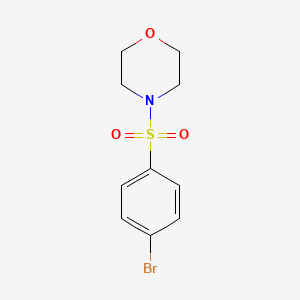

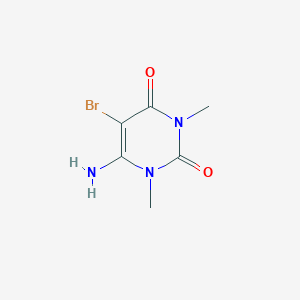

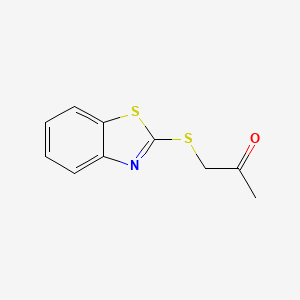

![molecular formula C13H13N3O2 B1266865 4-(1,3-benzodioxol-5-yl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine CAS No. 4875-51-8](/img/structure/B1266865.png)

4-(1,3-benzodioxol-5-yl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(1,3-benzodioxol-5-yl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine (4-BTP) is an organic compound with a wide range of applications in the field of science. It is a derivative of imidazo[4,5-c]pyridine, which is a heterocyclic aromatic compound. 4-BTP is a white powder that is insoluble in water, but soluble in organic solvents. It has a molecular weight of 209.23 g/mol and a melting point of 77°C.

科学的研究の応用

P2X7 Receptor Antagonism

A study described the synthesis of a series of 4,5,6,7-tetrahydro-imidazo[4,5-c]pyridines, which act as P2X7 antagonists. These compounds, including JNJ 54166060, demonstrated potent antagonist activity and showed potential for high oral bioavailability, moderate clearance, and acceptable safety margins in preclinical species. This suggests their potential in targeting the P2X7 receptor, which plays a role in inflammation and pain sensation (Swanson et al., 2016).

Antimicrobial and Antitubercular Properties

Another study explored the synthesis of (1H, 3H) imidazo(4,5-b) pyridines as inhibitors of Lumazine synthase in M. tuberculosis. The compounds displayed significant anti-tubercular properties, indicating their potential as therapeutic agents in treating tuberculosis (Harer & Bhatia, 2015).

VEGFR-2 Kinase Inhibition

A series of 3-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-1H-quinolin-2-ones were identified as VEGFR-2 kinase inhibitors. These compounds are part of a new class of VEGFR-2 inhibitors, suggesting their utility in cancer therapeutics by targeting angiogenesis processes (Han et al., 2012).

Antibacterial Activity

A study synthesized novel series of 2-(pyridin-3-yl)-1H-benzo[d]imidazoles and 2-(pyridin-3-yl)-3H-imidazo[4,5-b]pyridine derivatives, which were examined for their in-vitro antimicrobial activity against various bacterial strains and fungi, demonstrating their antibacterial properties (Mallemula et al., 2015).

作用機序

- HSP 90-alpha is involved in stabilizing and regulating various client proteins, including those related to cell growth, survival, and signal transduction .

- This disruption affects several signaling pathways, including those related to cell cycle progression, apoptosis, and angiogenesis. The compound indirectly modulates these pathways by altering the stability of client proteins .

- The affected pathways include:

- Cellular effects may include changes in gene expression, protein turnover, and cell signaling pathways .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

生化学分析

Biochemical Properties

4-(1,3-benzodioxol-5-yl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, including monoamine oxidase (MAO) enzymes. The compound has been shown to inhibit both MAO-A and MAO-B enzymes, with a higher potency for MAO-A

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to induce apoptosis in certain cancer cell lines, such as prostate and pancreatic cancer cells . This apoptotic effect is mediated through the disruption of microtubule assembly and the induction of cell cycle arrest.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of MAO enzymes, inhibiting their activity and altering neurotransmitter levels . Additionally, the compound interacts with tubulin, preventing its polymerization and leading to the destabilization of microtubules . This interaction is crucial for its anticancer properties, as it induces cell cycle arrest and apoptosis in cancer cells.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a loss of potency . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of MAO activity and persistent disruption of microtubule dynamics.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as the inhibition of MAO enzymes and the induction of apoptosis in cancer cells . At higher doses, it can cause toxic effects, including hepatotoxicity and neurotoxicity . These adverse effects highlight the importance of careful dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . The compound interacts with cytochrome P450 enzymes, which play a crucial role in its metabolism and elimination from the body . These interactions can affect the metabolic flux and levels of various metabolites.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . The compound can bind to transport proteins, facilitating its movement across cell membranes and its accumulation in specific tissues . This distribution is essential for its pharmacological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with MAO enzymes and tubulin . Additionally, it can be targeted to specific cellular compartments through post-translational modifications and targeting signals . These localization mechanisms are crucial for its biochemical and pharmacological effects.

特性

IUPAC Name |

4-(1,3-benzodioxol-5-yl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O2/c1-2-10-11(18-7-17-10)5-8(1)12-13-9(3-4-14-12)15-6-16-13/h1-2,5-6,12,14H,3-4,7H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIXFLQKJUPTGRF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C2=C1NC=N2)C3=CC4=C(C=C3)OCO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4875-51-8 |

Source

|

| Record name | 4-(1,3-Benzodioxol-5-yl)-4,5,6,7-tetrahydro-1H-imidazo(4,5-c)pyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004875518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC83346 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83346 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

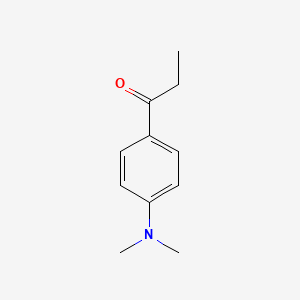

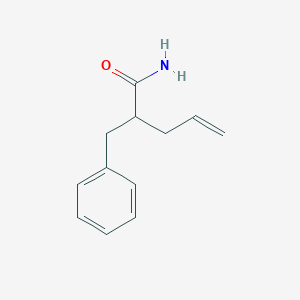

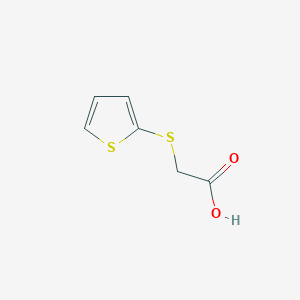

![2-[(4-Tert-butylphenyl)sulfanyl]acetic acid](/img/structure/B1266791.png)

![6-bromo-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B1266797.png)